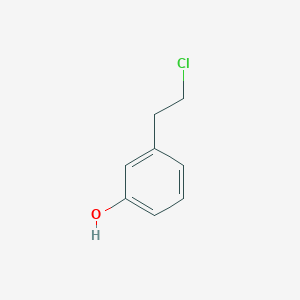
3-(2-Chloroethyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Chloroethyl)phenol: is an organic compound with the molecular formula C8H9ClO It is a derivative of phenol, where a chloroethyl group is attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Nucleophilic Aromatic Substitution: One common method for synthesizing 3-(2-Chloroethyl)phenol involves the nucleophilic aromatic substitution of a suitable precursor.
Organometallic Reactions: Another method involves the use of organometallic compounds derived from aryl halides.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions to ensure high yield and purity. The specific methods may vary depending on the desired application and available resources.
Analyse Des Réactions Chimiques
Types of Reactions:
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution Reagents: Various nucleophiles and electrophiles can be used, depending on the desired substitution reaction.
Major Products:
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Ethyl or hydroxyl derivatives.
Substitution Products: Various substituted phenols, depending on the reagents used.
Applications De Recherche Scientifique
Chemistry: 3-(2-Chloroethyl)phenol is used as an intermediate in the synthesis of more complex organic molecules.
Biology: In biological research, this compound can be used to study the effects of chloroethyl groups on biological systems. It may serve as a model compound for understanding the interactions of similar compounds with biological molecules .
Medicine: Its structure allows for modifications that can lead to the discovery of new therapeutic agents .
Industry: In the industrial sector, this compound is used in the production of various chemicals and materials. Its reactivity makes it a valuable starting material for the synthesis of polymers, resins, and other industrial products .
Mécanisme D'action
The mechanism of action of 3-(2-Chloroethyl)phenol involves its interaction with molecular targets through its phenolic and chloroethyl groups. The phenolic group can participate in hydrogen bonding and other interactions with biological molecules, while the chloroethyl group can undergo nucleophilic substitution reactions . These interactions can affect various molecular pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
2-(2-Chloroethyl)phenol: A positional isomer with the chloroethyl group at a different position on the benzene ring.
4-(2-Chloroethyl)phenol: Another positional isomer with the chloroethyl group at the para position.
Uniqueness: The position of the substituent can affect the compound’s ability to participate in specific reactions and interact with biological molecules .
Propriétés
Formule moléculaire |
C8H9ClO |
|---|---|
Poids moléculaire |
156.61 g/mol |
Nom IUPAC |
3-(2-chloroethyl)phenol |
InChI |
InChI=1S/C8H9ClO/c9-5-4-7-2-1-3-8(10)6-7/h1-3,6,10H,4-5H2 |
Clé InChI |
GRXBETHKDHEATN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)O)CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















